molecular formula C43H66N12O12S2 B1516673 Mesotocin CAS No. 362-39-0

Mesotocin

Cat. No.: B1516673
CAS No.: 362-39-0
M. Wt: 1007.2 g/mol
InChI Key: SILDPWPVKZETMP-AMUMSSSMSA-N
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Description

Mesotocin is an oxytocin-like hormone found in most terrestrial vertebrates, including amphibians, reptiles, and birds. It plays a crucial role in various physiological processes, such as social bonding, reproduction, and stress responses. This compound is structurally similar to oxytocin and vasopressin, making it a significant subject of scientific research.

Mechanism of Action

Target of Action:

Mesotocin (MT) is an ortholog of oxytocin (OT) found in amphibians. Its primary targets include receptors in the brain, specifically the V1a receptors . These receptors are predominantly located in diencephalic nuclei containing neurons expressing steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450 C17) .

Mode of Action:

This compound interacts with its target receptors, leading to the activation of downstream signaling pathways. Specifically, it stimulates the biosynthesis of neurosteroids . These neurosteroids play a crucial role in regulating various behavioral and metabolic activities, including response to novelty, stress, learning, sexual behavior, and more .

Biochemical Pathways:

The affected pathways involve the conversion of cholesterol into neurosteroids. This compound induces the formation of neurosteroids such as progesterone , 17-hydroxypregnenolone , 17-hydroxyprogesterone , and dehydroepiandrosterone . These molecules have diverse effects on brain function and behavior .

Result of Action:

This compound’s action results in altered behavior, affecting social interactions, sexual behaviors, and stress responses. Neurosteroids modulate these processes, contributing to the compound’s effects .

Action Environment:

Environmental factors, such as stress levels, social context, and reproductive status, influence this compound’s efficacy. Additionally, stability may vary based on external conditions .

: Vasotocin and this compound Stimulate the Biosynthesis of Neurosteroids in the Frog Brain

Biochemical Analysis

Biochemical Properties

Mesotocin exerts biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface . It interacts with the this compound receptor (MTR), specifically found in Turdus thrushes . The interaction involves 18-amino acid duplications in the C-terminal domain of the MTR .

Cellular Effects

This compound plays a crucial role in the control of sexual behaviors in amphibians . It also stimulates the biosynthesis of neurosteroids in the frog brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stimulatory effect of this compound on neurosteroid biosynthesis was mimicked by vasopressin and oxytocin, as well as by a selective V1b receptor agonist .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound on neurosteroid biosynthesis increase in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High concentrations of this compound result in an increase in the formation of progesterone, 17-hydroxypregnenolone, 17-hydroxyprogesterone, and dehydroepiandrosterone .

Metabolic Pathways

This compound is involved in the control of neurosteroid production . It interacts with the steroidogenic enzymes 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450C17) .

Transport and Distribution

It is known that this compound receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .

Subcellular Localization

It is known that this compound receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesotocin involves complex organic chemistry techniques. The reaction conditions must be carefully controlled to ensure the correct folding and formation of the peptide bonds.

Industrial Production Methods: Industrial production of this compound is achieved through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable host organism, such as bacteria or yeast, which then produces the hormone in large quantities. The hormone is then purified using chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Mesotocin can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the hormone's structure and studying its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which are used in various research applications.

Scientific Research Applications

Mesotocin has a wide range of scientific research applications, including:

  • Chemistry: Studying the structure-activity relationships of this compound and its analogs.

  • Biology: Investigating the role of this compound in social behaviors and reproductive functions in vertebrates.

  • Medicine: Exploring the potential therapeutic uses of this compound in treating social and emotional disorders.

  • Industry: Developing this compound-based products for veterinary and agricultural applications.

Comparison with Similar Compounds

Mesotocin is structurally and functionally similar to oxytocin and vasopressin, but it has unique properties that distinguish it from these compounds. For example, this compound has a broader distribution in vertebrates and is involved in a wider range of physiological processes. Other similar compounds include isotocin (found in bony fishes) and vasotocin (found in all non-mammalian vertebrates).

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Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILDPWPVKZETMP-AMUMSSSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-39-0
Record name Mesotocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESOTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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